Dichloro(1-~13~C)acetic acid
Overview
Description
Dichloro(1-~13~C)acetic acid: is a labeled form of dichloroacetic acid, where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This compound is an analogue of acetic acid, with two of the three hydrogen atoms in the methyl group replaced by chlorine atoms. It is a colorless, corrosive liquid with a pungent odor and is miscible with water, ethanol, and diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(1-~13~C)acetic acid can be synthesized by the reduction of trichloroacetic acid using a reducing agent such as zinc dust in the presence of hydrochloric acid. The reaction is typically carried out at room temperature, and the product is purified by distillation .
Industrial Production Methods: Industrial production of dichloroacetic acid involves the chlorination of acetic acid or the hydrolysis of trichloroethylene. The process includes distillation and crystallization steps to achieve high purity. The mother liquor from the production of chloroacetic acid can also be used as a raw material, which is then distilled and neutralized to obtain dichloroacetic acid .
Chemical Reactions Analysis
Types of Reactions: Dichloro(1-~13~C)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trichloroacetic acid.
Reduction: It can be reduced to monochloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc dust in the presence of hydrochloric acid.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products:
Oxidation: Trichloroacetic acid.
Reduction: Monochloroacetic acid.
Substitution: Esters and amides of dichloroacetic acid.
Scientific Research Applications
Chemistry: Dichloro(1-~13~C)acetic acid is used as a precursor in the synthesis of various organic compounds. It is also used in isotopic labeling studies to trace the metabolic pathways of dichloroacetic acid in chemical reactions .
Biology: In biological research, this compound is used to study the metabolic effects of dichloroacetic acid on cellular processes. It is particularly useful in tracing the metabolic fate of dichloroacetic acid in living organisms .
Medicine: Dichloroacetic acid has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer. The labeled form, this compound, is used in clinical studies to understand its pharmacokinetics and mechanism of action .
Industry: In the industrial sector, this compound is used in the production of herbicides, fungicides, and other agrochemicals. It is also used in the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
Dichloro(1-~13~C)acetic acid exerts its effects by inhibiting the enzyme pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which increases the conversion of pyruvate to acetyl-CoA, thereby enhancing cellular respiration and energy production. This mechanism is particularly relevant in the context of cancer research, where dichloroacetic acid has been shown to modulate cellular metabolism and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Chloroacetic acid: Contains one chlorine atom in the methyl group.
Trichloroacetic acid: Contains three chlorine atoms in the methyl group.
Difluoroacetic acid: Contains two fluorine atoms in the methyl group.
Dibromoacetic acid: Contains two bromine atoms in the methyl group.
Uniqueness: Dichloro(1-~13~C)acetic acid is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies. This allows researchers to trace the metabolic pathways and understand the fate of dichloroacetic acid in various biological and chemical processes. Additionally, its ability to inhibit pyruvate dehydrogenase kinase sets it apart from other similar compounds, making it a valuable tool in cancer research and metabolic studies .
Properties
IUPAC Name |
2,2-dichloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745768 | |
Record name | Dichloro(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173470-70-7 | |
Record name | Dichloro(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 173470-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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